

3,3,3-Trifluoro-1-phenylpropan-1-one physical and chemical properties

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Compound of Interest

Compound Name: 3,3,3-Trifluoro-1-phenylpropan-1-one

Cat. No.: B1352946

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An In-Depth Technical Guide to 3,3,3-Trifluoro-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3,3,3-Trifluoro-1-phenylpropan-1-one** (CAS No. 709-21-7), a fluorinated ketone of significant interest in synthetic and medicinal chemistry.

Core Physical and Chemical Properties

3,3,3-Trifluoro-1-phenylpropan-1-one is a ketone characterized by a phenyl group and a trifluoromethyl group, which impart unique reactivity and properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the adjacent carbonyl group.^[1]

Physical Properties

The key physical characteristics of this compound are summarized below.

Property	Value	Source(s)
IUPAC Name	3,3,3-trifluoro-1-phenylpropan-1-one	[2]
CAS Number	709-21-7	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ F ₃ O	[2] [3]
Molecular Weight	188.15 g/mol	[2] [3]
Melting Point	37-37.5 °C	[4]
Boiling Point	187.434 °C at 760 mmHg	[4]
Density	1.223 g/cm ³	[4]
Flash Point	75.611 °C	[4]
Refractive Index	1.45	[4]

Chemical and Safety Properties

The compound is stable under normal storage conditions, typically sealed in a dry environment at room temperature.[\[6\]](#) It should be kept away from strong oxidizing agents.

Hazard Identification:

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

GHS Classification	Hazard Statement	Pictogram
Skin Irritation, Cat. 2	H315: Causes skin irritation	GHS07
Eye Irritation, Cat. 2A	H319: Causes serious eye irritation	GHS07
STOT SE, Cat. 3	H335: May cause respiratory irritation	GHS07

Source:[\[7\]](#)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3,3,3-Trifluoro-1-phenylpropan-1-one**. Available data includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectrum Type	Description
¹ H NMR	The proton NMR spectrum is characterized by a quartet for the two protons on the carbon adjacent to the trifluoromethyl group and multiplets for the aromatic protons.
¹³ C NMR	The carbon NMR shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons in the propyl chain, with characteristic splitting patterns due to fluorine coupling.
¹⁹ F NMR	The fluorine NMR spectrum typically displays a singlet corresponding to the three equivalent fluorine atoms of the CF ₃ group.
GC-MS	Mass spectrometry data reveals a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern includes the loss of the trifluoromethyl group (CF ₃) and the formation of the phenyl cation ([C ₆ H ₅] ⁺) or a stable acylium ion. ^[1]

Experimental Protocols: Synthesis

A common method for the synthesis of **3,3,3-Trifluoro-1-phenylpropan-1-one** involves the oxytrifluoromethylation of an alkene.

Synthesis from α -Bromostyrene

Objective: To synthesize **3,3,3-trifluoro-1-phenylpropan-1-one** via the reaction of α -Bromostyrene with a trifluoromethyl source.

Materials:

- α -Bromostyrene
- Sodium triflinate ($\text{CF}_3\text{SO}_2\text{Na}$)
- Potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Sodium sulfate (Na_2SO_4)
- Water
- Oven-dried Schlenk tube
- Magnetic stirrer
- Balloon filled with dry air

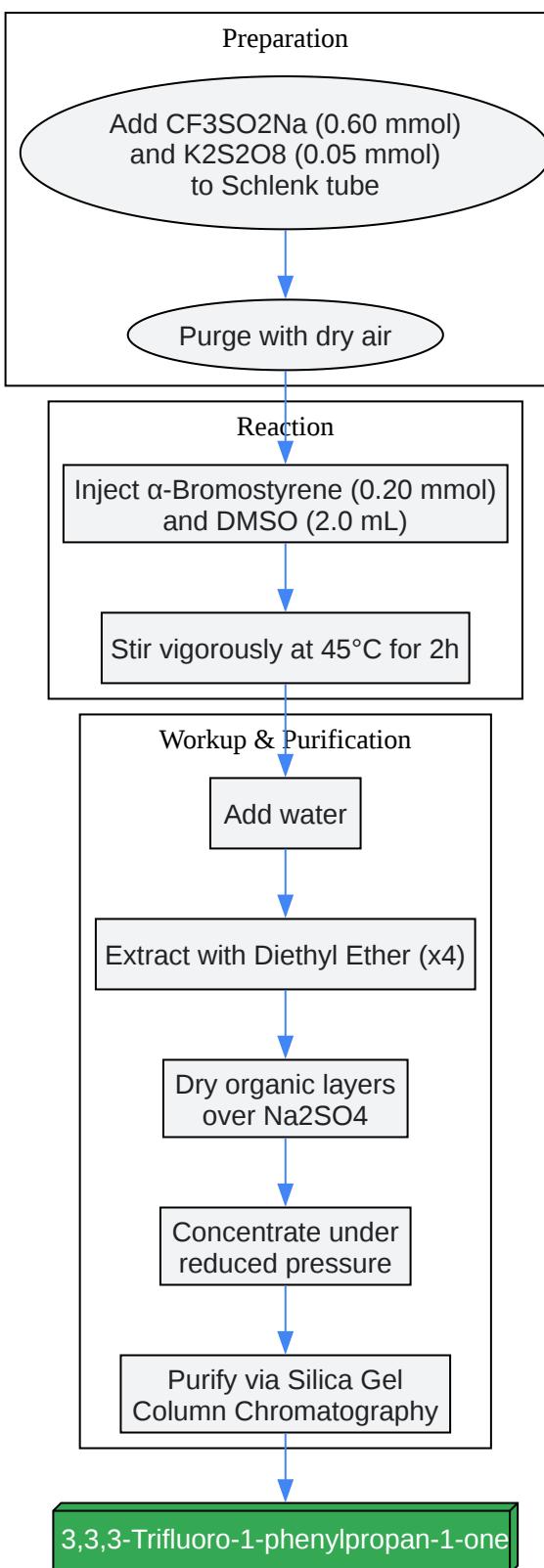
Procedure:

- Add sodium triflinate (0.60 mmol) and potassium persulfate (0.05 mmol) to an oven-dried Schlenk tube.
- Connect a balloon filled with dry air to the side arm of the Schlenk tube and purge the tube once.
- Inject α -Bromostyrene (0.20 mmol) and DMSO (2.0 mL) into the reaction tube with magnetic stirring.
- Stir the reaction mixture vigorously at 45 °C for 2 hours.
- After the reaction is complete, add water to the mixture.
- Extract the aqueous mixture with diethyl ether (4 times).

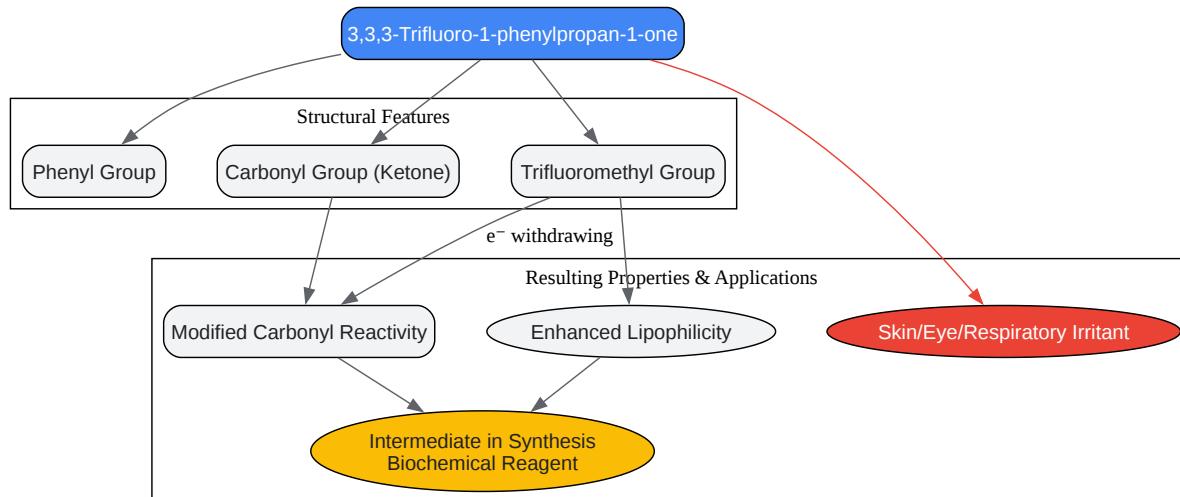
- Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the dried organic solution under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using petroleum ether and ethyl acetate as the eluent to afford the final product.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes.

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Caption: Synthesis workflow for **3,3,3-Trifluoro-1-phenylpropan-1-one**.



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